2-Phenylisonicotinic acid 2-Phenylisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 55240-51-2
VCID: VC3726206
InChI: InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
SMILES: C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol

2-Phenylisonicotinic acid

CAS No.: 55240-51-2

Cat. No.: VC3726206

Molecular Formula: C12H9NO2

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylisonicotinic acid - 55240-51-2

Specification

CAS No. 55240-51-2
Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
IUPAC Name 2-phenylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Standard InChI Key OMMKWOVBOKXXQU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structure

2-Phenylisonicotinic acid is a pyridine derivative with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . The compound consists of a pyridine ring with a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This structural arrangement results in a relatively planar molecule with specific electronic distribution that influences its chemical behavior and reactivity.

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 2-Phenyl-4-pyridinecarboxylic acid

  • 2-Phenylpyridine-4-carboxylic acid

  • 4-Carboxy-2-phenylpyridine

  • 2-Phenylisonicotinicaci

The structure features a direct connection between the phenyl ring and the pyridine nitrogen heterocycle, creating an extended conjugated system. This conjugation influences the compound's spectroscopic properties and contributes to its potential applications in materials science and pharmaceutical development.

Structural Identification

The structural identity of 2-phenylisonicotinic acid can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide essential information about bond lengths, angles, and the spatial arrangement of atoms within the molecule, helping to establish its three-dimensional configuration and reactivity patterns.

Physical and Chemical Properties

2-Phenylisonicotinic acid exhibits distinctive physical and chemical properties that influence its handling, storage, and potential applications. The compound typically appears as a crystalline solid ranging in color from white to orange to green, depending on purity and environmental conditions .

Physical Properties

The key physical properties of 2-phenylisonicotinic acid are summarized in the following table:

PropertyValueNotes
Physical StatePowder to crystalAt room temperature
ColorWhite to Orange to GreenVaries with purity
Melting Point270-271 °CExperimentally determined
Boiling Point478.8±33.0 °CPredicted value
Density1.241±0.06 g/cm³Predicted value
Molecular Weight199.21 g/molCalculated

The compound's high melting point (270-271 °C) indicates significant intermolecular forces, likely resulting from hydrogen bonding between carboxylic acid groups and π-π stacking interactions between aromatic rings. These interactions contribute to the compound's crystalline nature and thermal stability.

Chemical Properties

The chemical reactivity of 2-phenylisonicotinic acid is largely determined by its functional groups:

  • The carboxylic acid group at the 4-position of the pyridine ring can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.

  • The pyridine nitrogen can act as a weak base and a potential site for coordination with metal ions.

  • The phenyl ring introduces additional reactivity, particularly for electrophilic aromatic substitution reactions.

The predicted pKa value of 1.89±0.10 indicates that 2-phenylisonicotinic acid is relatively acidic , which is consistent with carboxylic acids attached to electron-withdrawing groups like pyridine. This acidity impacts its solubility profile and potential for salt formation with bases.

Synthesis Methods

Several methods have been reported for the synthesis of 2-phenylisonicotinic acid, with oxidation of 4-methyl-2-phenylpyridine being one of the most straightforward approaches.

Oxidation of 4-Methyl-2-phenylpyridine

A well-documented synthetic route involves the oxidation of 4-methyl-2-phenylpyridine using selenium(IV) oxide in pyridine. The detailed procedure is as follows:

  • 4-Methyl-2-phenylpyridine (6 g, 35.4 mmol) and selenium(IV) oxide (24 g, 216 mmol) are combined in pyridine (100 ml).

  • The mixture is refluxed overnight under argon atmosphere.

  • The hot reaction mixture is filtered through Celite to remove insoluble materials.

  • The filter cake is rinsed with pyridine (3×50 ml).

  • The combined filtrates are evaporated to dryness.

  • The resulting solid is triturated in water (200 ml) and filtered.

  • The brown solid is suspended in a mixture of water (150 ml) and methanol (200 ml) and made basic with aqueous sodium hydroxide solution.

  • After filtration through Celite to remove insoluble materials, the filtrate is acidified with concentrated hydrochloric acid.

  • Methanol is evaporated, and the precipitate is collected by filtration.

  • The product is washed with water and small portions of diethyl ether (3×20 ml).

  • The final product is dried to yield 5.9 g (84%) of 2-phenylisonicotinic acid as a slightly brown solid .

This synthetic approach demonstrates good efficiency with a reported yield of 84%. The method employs selenium(IV) oxide as an oxidizing agent to convert the methyl group to a carboxylic acid while preserving the phenyl substituent and pyridine ring.

Alternative Synthetic Routes

While the selenium(IV) oxide oxidation is well-documented, alternative synthetic approaches may include:

  • Cross-coupling reactions between 2-halopyridine-4-carboxylic acids and phenylboronic acids using palladium catalysts.

  • Direct functionalization of isonicotinic acid derivatives through C-H activation strategies.

  • Cyclization reactions involving appropriately substituted precursors to construct the pyridine ring with the required substitution pattern.

These alternative methods may offer advantages in terms of scalability, environmental impact, or functional group tolerance depending on specific synthetic requirements.

Applications and Biological Activities

Research into the applications of 2-phenylisonicotinic acid and related compounds reveals several potential areas of utility, particularly in pharmaceutical development and materials science.

Materials Science Applications

In materials science, 2-phenylisonicotinic acid has been utilized in the synthesis of porphyrin-based compounds. These porphyrin derivatives containing isonicotinic acid moieties have been investigated for their unique spectroscopic and electronic properties:

  • Unsymmetrical porphyrins containing isonicotinic acid groups exhibit characteristic UV-Vis absorption patterns with a strong Soret band around 420 nm and multiple Q bands at approximately 515, 550, 590, and 645 nm .

  • The incorporation of 2-phenylisonicotinic acid into porphyrin structures can modify their electronic properties, potentially leading to applications in areas such as photovoltaics, catalysis, and sensing technologies.

  • The phenyl substituent provides additional opportunities for functionalization and tuning of the material properties.

ParameterClassificationDetails
GHS SymbolGHS06Toxic
Signal WordDangerIndicating severe hazards
Hazard StatementsH301Toxic if swallowed
Precautionary StatementsP264-P270-P301+P310-P405-P501Wash thoroughly after handling; Do not eat, drink or smoke when using this product; IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician; Store locked up; Dispose of contents/container according to regulations
Hazard CodesXi, XnIrritant, Harmful
Risk Statements22Harmful if swallowed
ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Sigma-AldrichCVT000642-Phenylisonicotinic acid1g$4142024-03-01
TCI ChemicalP24532-Phenylpyridine-4-carboxylic Acid >98.0%(GC)(T)1g$1572024-03-01
TRCP3993902-Phenylisonicotinic acid10mg$452021-12-16
SynQuest Laboratories4H56-1-1B2-Phenylisonicotinic acid 98%250mg$1322021-12-16
AK ScientificV65772-Phenylisonicotinic acid1g$2322021-12-16

This pricing information indicates that 2-phenylisonicotinic acid is relatively expensive, which may reflect challenges in its synthesis or purification, or limited demand in commercial markets. Researchers should consider cost implications when planning studies involving this compound, particularly for larger-scale applications.

Spectroscopic Characterization

Spectroscopic data provides valuable information for structure confirmation and purity assessment of 2-phenylisonicotinic acid.

NMR Spectroscopy

While specific NMR data for 2-phenylisonicotinic acid is limited in the provided search results, related compounds show characteristic patterns. Typically, 1H NMR spectra of 2-phenylpyridine derivatives show distinct signals for aromatic protons in both the phenyl and pyridine rings, with the latter often appearing at higher chemical shifts due to the electron-withdrawing effect of the nitrogen.

IR and Raman Spectroscopy

For isonicotinic acid derivatives incorporated into porphyrin structures, characteristic vibrational bands have been reported in the following regions:

  • 1548-1552 cm⁻¹: Assigned to skeletal vibrations of porphyrin

  • 1494-1499 cm⁻¹: Skeletal vibrations of porphyrin

  • 1239-1241 cm⁻¹: Skeletal vibrations of porphyrin

  • 1081-1084 cm⁻¹: Assigned to δ(CCN) vibrations

  • 1001-1002 cm⁻¹: Attributed to phenyl stretching ν15 mode and pyrrole breathing mode

  • 962-966 cm⁻¹: Attributed to pyrrole breathing ν6 mode

For 2-phenylisonicotinic acid specifically, the carboxylic acid group would likely show characteristic C=O stretching around 1700 cm⁻¹ and O-H stretching in the 2500-3300 cm⁻¹ region.

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